N-(2H-1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that features a benzodioxole ring, a triazole ring, and a pyridine derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxole ring.
- Synthesis of the triazole ring.
- Coupling of the triazole and benzodioxole intermediates.
- Introduction of the pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the functional groups involved.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be studied for its potential effects on cellular processes or as a probe to investigate biochemical pathways.
Medicine
Potential medicinal applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Triazole derivatives: Often used in antifungal and antiviral medications.
Pyridine derivatives: Common in pharmaceuticals for their diverse biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-3-24-17(13-5-4-8-23(2)18(13)26)21-22-19(24)29-10-16(25)20-12-6-7-14-15(9-12)28-11-27-14/h4-9H,3,10-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITXCCAUKNHRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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